molecular formula C18H17N3O2S B12158321 N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B12158321
M. Wt: 339.4 g/mol
InChI Key: SWQGMJXDMRLRJJ-UHFFFAOYSA-N
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Description

N-[4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide is a thiazole-carboxamide derivative characterized by a 4-ethoxyphenyl substituent on the thiazole ring and a pyridine-4-carboxamide moiety. Its synthesis follows a general route for substituted 2-(4-pyridinyl)thiazole-5-carboxamides, involving coupling of ethyl 2-bromoacetoacetate with nitriles to form intermediate carboxylates, which are then hydrolyzed and coupled with amines to yield the final amide product .

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C18H17N3O2S/c1-3-23-15-6-4-13(5-7-15)16-12(2)24-18(20-16)21-17(22)14-8-10-19-11-9-14/h4-11H,3H2,1-2H3,(H,20,21,22)

InChI Key

SWQGMJXDMRLRJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=NC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the reaction of a thioamide with a halogenated ketone or aldehyde.

    Substitution Reactions: The ethoxyphenyl and methyl groups are introduced through substitution reactions. These reactions are typically carried out under controlled conditions using appropriate reagents.

    Coupling with Pyridine Carboxamide: The final step involves the coupling of the thiazole derivative with pyridine-4-carboxamide. This is usually achieved through amide bond formation using coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification methods is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and appropriate catalysts under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The ethoxyphenyl group in the target compound distinguishes it from analogs with alternative substituents:

  • Fluorophenyl Analog : N-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide (Mol. Wt. 313.35) replaces ethoxy with fluorine. Fluorine’s electronegativity and small atomic radius may enhance binding affinity in hydrophobic pockets but reduce lipophilicity compared to ethoxy .
  • Methoxyphenyl Analog: N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (Mol. Wt. 347.43) substitutes ethoxy with methoxy and replaces pyridine-4-carboxamide with a morpholinyl acetamide group.

Table 1: Substituent Effects on Key Properties

Compound Phenyl Substituent Functional Group Molecular Weight Key Features
Target Compound (Ethoxyphenyl) Ethoxy (-OC₂H₅) Pyridine-4-carboxamide 313.35 Moderate lipophilicity
Fluorophenyl Analog Fluoro (-F) Pyridine-4-carboxamide 313.35 Enhanced electronegativity
Methoxyphenyl Analog Methoxy (-OCH₃) Morpholinyl acetamide 347.43 Increased lipophilicity

Table 2: Activity Profiles of Thiazole-Based Compounds

Compound Target/Activity Key Structural Features
Target Compound Unknown (hypothesized cytotoxic) Ethoxyphenyl, pyridine-carboxamide
L3 Ligand Cytotoxicity (MDA-MB-231) Sulfonamide, hydroxybenzylidene
Filapixant Purinoreceptor antagonism Trifluoromethylpyrimidine, benzamide

Biological Activity

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide is a synthetic compound characterized by its unique structural features, including a thiazole ring and a pyridine ring. This combination suggests a promising potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Pyridine Ring : A six-membered aromatic ring with nitrogen.
  • Substituents : A 4-ethoxyphenyl group and a methyl group at the 5-position of the thiazole ring, along with a carboxamide functional group on the pyridine ring.

These structural elements contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in contexts such as antimicrobial and anticancer activities.
  • Modulation of Signaling Pathways : It can influence cellular signaling pathways, affecting cell proliferation, apoptosis, and immune response.
  • Interaction with Nucleic Acids : The compound may bind to DNA or RNA, impacting their structure and function, which is crucial for its potential anticancer properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Exhibits cytotoxic effects on multiple cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others.

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that this compound has IC50 values indicating potent cytotoxicity against cancer cell lines:
    • MCF7: IC50 = 12.50 µM
    • NCI-H460: IC50 = 42.30 µM
  • Mechanistic Studies : Research has highlighted its role as a negative allosteric modulator of AMPA receptors, indicating potential applications in neuropharmacology .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(5-methyl-1,3-thiazol-2-yl)-N'-(2-nitrophenyl)ureaThiazole ring; urea linkageAntimicrobial
1,3-Thiazolidin derivativesThiazole core with varied substituentsAnticancer
Benzothiazole derivativesSimilar heterocyclic structure; diverse substituentsAntitubercular

This table illustrates how the unique combination of thiazole, ethoxyphenyl, and pyridine rings distinguishes this compound from others in terms of its chemical reactivity and potential therapeutic applications.

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